

TES-1025: A Technical Guide to a Novel Modulator of NAD+ Metabolism

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Compound of Interest		
Compound Name:	TES-1025	
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Abstract

TES-1025 is a potent and selective small-molecule inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] By inhibiting ACMSD, **TES-1025** effectively redirects tryptophan catabolism towards the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for various signaling proteins.[4][5] This mechanism of action presents a promising therapeutic strategy for a range of disorders associated with NAD+ deficiency, including metabolic diseases, inflammatory conditions, neurodegeneration, and aging.[4][6] This document provides a comprehensive technical overview of **TES-1025**, including its mechanism of action, quantitative data from preclinical studies, experimental protocols, and the structural basis of its interaction with ACMSD.

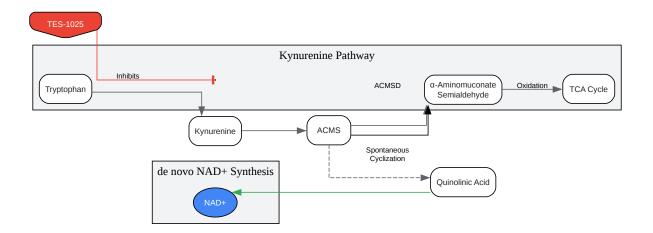
Core Function and Mechanism of Action

TES-1025 functions as a competitive inhibitor of ACMSD, an enzyme that stands at a critical branch point in the kynurenine pathway.[4] ACMSD catalyzes the decarboxylation of α -amino- β -carboxymuconate- ϵ -semialdehyde (ACMS) to α -aminomuconate- ϵ -semialdehyde.[4][5] In the presence of **TES-1025**, this enzymatic step is blocked, leading to an accumulation of ACMS. This accumulated ACMS then spontaneously cyclizes to form quinolinic acid, a direct precursor for the de novo synthesis of NAD+.[4] By shunting the metabolic flux towards quinolinic acid,



TES-1025 effectively boosts intracellular NAD+ levels.[2][4][7] This elevation in NAD+ has been shown to enhance mitochondrial function and activate sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress resistance.[8]

The following diagram illustrates the signaling pathway affected by **TES-1025**:



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Figure 1: Mechanism of TES-1025 action in the kynurenine pathway.

Quantitative Data

The following tables summarize the key quantitative data for **TES-1025** from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity



Parameter	Value	Species	Assay	Reference
IC50	13 nM	Human	ACMSD Enzymatic Assay	[1][2][9]
Ki	0.85 ± 0.22 nM	Human	Kinetic Analysis	[3][4]

Table 2: In Vivo Pharmacokinetics in Male CD-1 Mice

Parameter	Route of Administrat ion	Dose	Value	Unit	Reference
Cmax	Oral	5 mg/kg	2570	ng/mL	[9]
t1/2	Intravenous	0.5 mg/kg	~5.33	hours	[9]
AUC0-8h (Liver)	Oral	5 mg/kg	19,200	h <i>ng/mL</i>	[9]
AUC0-8h (Kidneys)	Oral	5 mg/kg	36,600	hng/mL	[9]

Table 3: In Vivo Efficacy in Mice



Study	Model	Treatment	Outcome	Reference
NAD+ Level Modulation	C57BL/6J Mice	15 mg/kg/day for 10 days (in diet)	Significantly increased NAD+ levels in liver extracts	[6]
NAD+ Level Modulation	C57BL/6J Mice	30 mg/kg/day for 10 days (in diet)	Significantly increased NAD+ levels in liver extracts	[6]
Enzyme Activity	Mouse Kidneys	5 mg/kg (oral)	Significantly reduced enzyme activity	[6]

Experimental Protocols ACMSD Enzymatic Assay (for IC50 Determination)

The enzymatic activity of ACMSD is determined by monitoring the decrease in absorbance resulting from the consumption of the substrate ACMS.

Protocol:

- A reaction mixture is prepared containing the ACMSD enzyme and the test compound (e.g.,
 TES-1025) at various concentrations.
- The reaction is initiated by the addition of the substrate, ACMS.
- The initial rate of absorbance decrease is measured spectrophotometrically.
- A control reaction is performed in the absence of the ACMSD enzyme.
- The activity is calculated by subtracting the rate of the control reaction from the rate of the enzymatic reaction.
- For IC50 determination, a serial dilution of the test compound from a DMSO stock solution is used, maintaining a constant final DMSO concentration of 1.0% in all reaction mixtures.



 One unit of enzyme activity is defined as the amount of enzyme that consumes 1 μmol of ACMS per minute at 37°C.[9]

In Vivo Pharmacokinetic Study in Mice

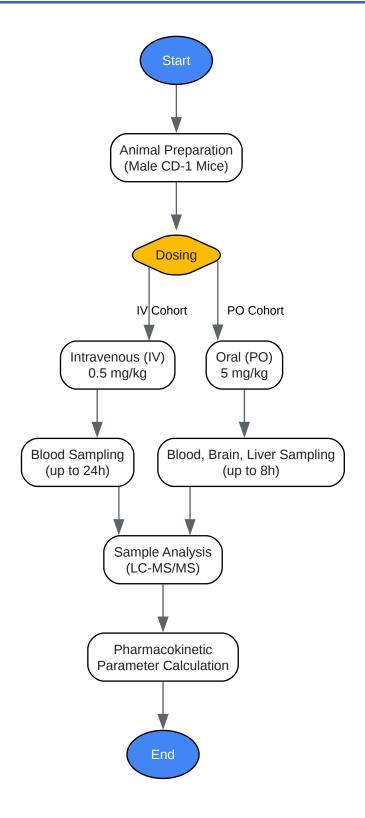
This study aims to determine the pharmacokinetic profile of **TES-1025** following intravenous and oral administration.

Protocol:

- Animals: Male CD-1 mice are used for the study.
- Intravenous Administration:
 - A cohort of mice receives an intravenous administration of TES-1025 at a target dose of 0.5 mg/kg.
 - Blood samples are collected from the lateral tail vein at predetermined intervals up to 24 hours post-administration.
- · Oral Administration:
 - A separate cohort of mice receives an oral administration of TES-1025 at a target dose of 5 mg/kg.
 - Blood, brain, and liver samples are collected at various time points up to 8 hours after dosing.
- Sample Analysis: The concentration of TES-1025 in the collected biological samples is quantified using an appropriate analytical method, such as LC-MS/MS.
- Pharmacokinetic Parameters: Key parameters including Cmax, t1/2, and AUC are calculated from the concentration-time data.

The following diagram outlines the experimental workflow:





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Figure 2: Workflow for the in vivo pharmacokinetic study of TES-1025.

Structural Basis of Inhibition



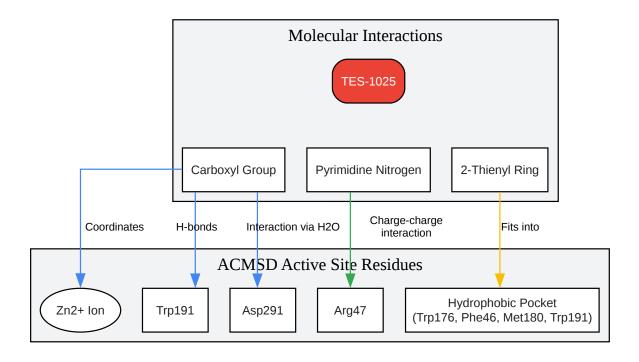
The high affinity and potency of **TES-1025** for ACMSD are attributed to a network of strong interactions within the enzyme's active site. X-ray crystallography studies have revealed the precise binding mode.[3][4]

Key interactions include:

- The carboxyl group of **TES-1025** coordinates with the catalytic Zn2+ ion and forms hydrogen bonds with Trp191. It also interacts with Asp291 via a bridging water molecule.[6]
- The pyrimidine nitrogen engages in charge-charge interactions with the positively charged nitrogen of Arg47.[6]
- The 2-thienyl ring fits into a hydrophobic pocket formed by Trp176, Phe46, Met180, and Trp191.[6]

These multiple points of contact stabilize the inhibitor within the active site, leading to potent, low-nanomolar inhibition of the enzyme.[4][6]

The following diagram illustrates the key interactions between **TES-1025** and the ACMSD active site:





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Figure 3: Key binding interactions of TES-1025 within the ACMSD active site.

Conclusion

TES-1025 is a first-in-class, potent, and selective inhibitor of ACMSD that effectively modulates the kynurenine pathway to increase de novo NAD+ synthesis. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy make it a valuable research tool and a promising therapeutic candidate for a variety of diseases linked to NAD+ depletion. Further investigation into the clinical applications of **TES-1025** is warranted.

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